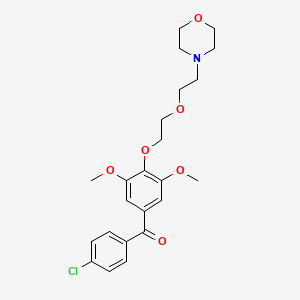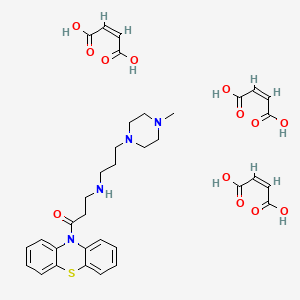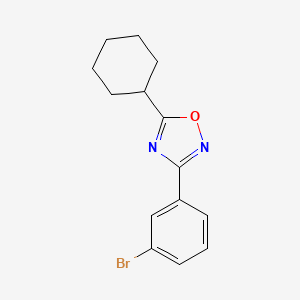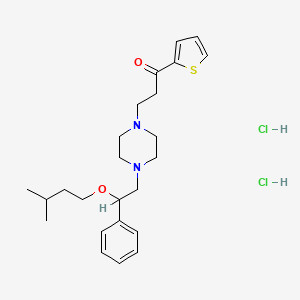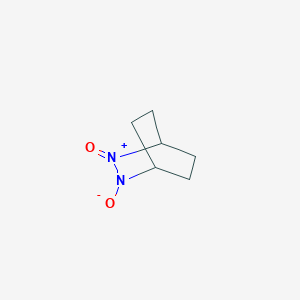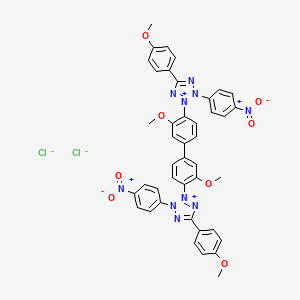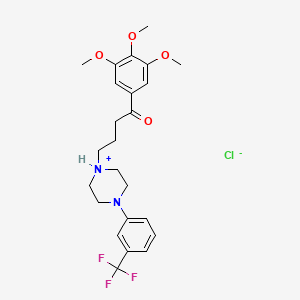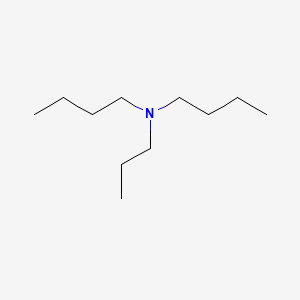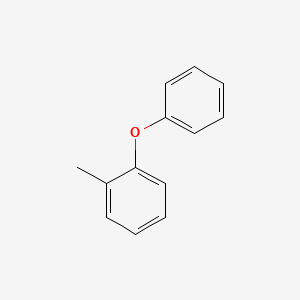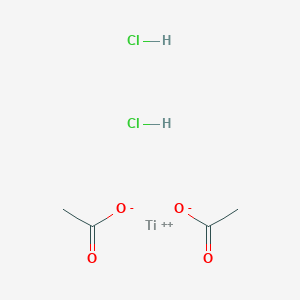
Titanium(2+) acetate--hydrogen chloride (1/2/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(2+) acetate–hydrogen chloride (1/2/2) is a chemical compound that consists of titanium in the +2 oxidation state, acetate ions, and hydrogen chloride
准备方法
The synthesis of Titanium(2+) acetate–hydrogen chloride (1/2/2) typically involves the reaction of titanium(IV) chloride with acetic acid and hydrogen chloride under controlled conditions. The reaction can be represented as follows:
TiCl4+2CH3COOH+2HCl→Ti(CH3COO)2Cl2+2H2O
This reaction requires careful control of temperature and concentration to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
化学反应分析
Titanium(2+) acetate–hydrogen chloride (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states under specific conditions.
Substitution: The acetate and chloride ligands can be substituted with other ligands, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium or magnesium, and various ligands for substitution reactions. Major products formed from these reactions include titanium oxides, titanium halides, and other titanium complexes.
科学研究应用
Titanium(2+) acetate–hydrogen chloride (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biocompatibility makes it of interest for biomedical applications, such as in the development of implants and prosthetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of high-performance materials, coatings, and as a catalyst in industrial processes.
作用机制
The mechanism by which Titanium(2+) acetate–hydrogen chloride (1/2/2) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the titanium center can facilitate the activation of substrates and promote chemical transformations. In biological systems, its biocompatibility and potential antimicrobial properties may be related to its interaction with cellular components and disruption of microbial cell membranes.
相似化合物的比较
Titanium(2+) acetate–hydrogen chloride (1/2/2) can be compared with other titanium compounds, such as:
Titanium(IV) oxide (TiO2): Widely used as a photocatalyst and in pigments.
Titanium(IV) chloride (TiCl4): Used as a precursor for the synthesis of other titanium compounds.
Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent
属性
CAS 编号 |
4644-35-3 |
|---|---|
分子式 |
C4H8Cl2O4Ti |
分子量 |
238.87 g/mol |
IUPAC 名称 |
titanium(2+);diacetate;dihydrochloride |
InChI |
InChI=1S/2C2H4O2.2ClH.Ti/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+2/p-2 |
InChI 键 |
WFOJUSGOAQRRDP-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].Cl.Cl.[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


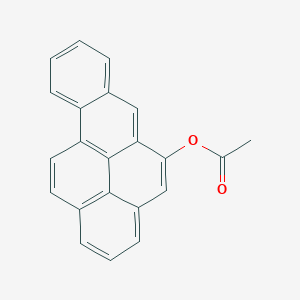
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
